REACTION_CXSMILES
|
[O:1]=[C:2]([C:12]([F:15])([F:14])[F:13])[C:3]([F:11])([F:10])[S:4]([O:7]CC)(=[O:6])=[O:5].FC(F)(F)C(O)=O>>[O:1]=[C:2]([C:12]([F:15])([F:13])[F:14])[C:3]([F:10])([F:11])[S:4]([OH:7])(=[O:6])=[O:5]
|
Name
|
( 0.10 )
|
Quantity
|
25.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C(C(S(=O)(=O)OCC)(F)F)C(F)(F)F
|
Name
|
|
Quantity
|
17.1 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
heated on a spinning band still
|
Type
|
TEMPERATURE
|
Details
|
to reflux at 60°
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation of the reaction mixture at pot temperatures below 100°
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(C(S(=O)(=O)O)(F)F)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.4 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |